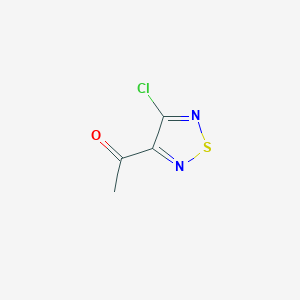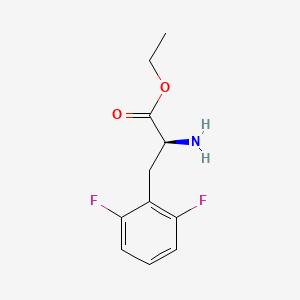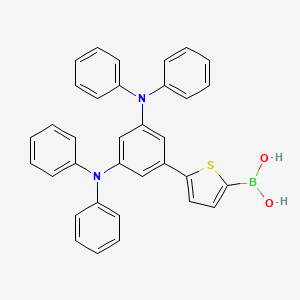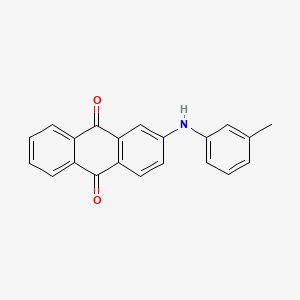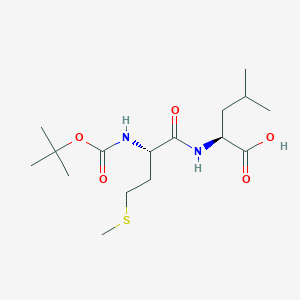
4-(Bromomethyl)-6-methoxy-3,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-6-methoxy-3,4’-bipyridine is a chemical compound that belongs to the class of bipyridines Bipyridines are organic compounds containing two pyridine rings This specific compound is characterized by the presence of a bromomethyl group at the 4-position and a methoxy group at the 6-position on one of the pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-methoxy-3,4’-bipyridine typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide as the brominating agent. The reaction is usually carried out in a solvent such as acetone or dichloromethane, under controlled temperature conditions. The precursor compound, which is a bipyridine derivative, is mixed with N-bromosuccinimide and the solvent, and the reaction mixture is stirred at a specific temperature until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-6-methoxy-3,4’-bipyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-6-methoxy-3,4’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine rings can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, usually in anhydrous solvents.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include dihydropyridine derivatives.
科学的研究の応用
4-(Bromomethyl)-6-methoxy-3,4’-bipyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.
作用機序
The mechanism of action of 4-(Bromomethyl)-6-methoxy-3,4’-bipyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .
類似化合物との比較
Similar Compounds
- 4-(Bromomethyl)-2-methoxy-3,4’-bipyridine
- 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine
- 4-(Bromomethyl)-6-ethoxy-3,4’-bipyridine
Uniqueness
4-(Bromomethyl)-6-methoxy-3,4’-bipyridine is unique due to the specific positioning of the bromomethyl and methoxy groups, which can influence its reactivity and interaction with other molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (bromomethyl) groups can create a unique electronic environment, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C12H11BrN2O |
|---|---|
分子量 |
279.13 g/mol |
IUPAC名 |
4-(bromomethyl)-2-methoxy-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H11BrN2O/c1-16-12-6-10(7-13)11(8-15-12)9-2-4-14-5-3-9/h2-6,8H,7H2,1H3 |
InChIキー |
MVLORRGSHHRFPW-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)CBr)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



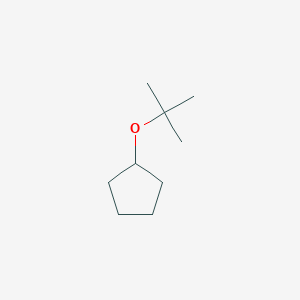
![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
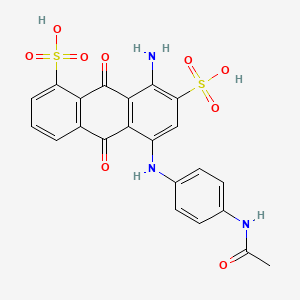
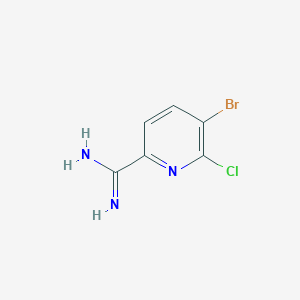
![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)

